Computed Lipophilicity (XLogP3): Target Compound vs. Furan-3-carboxamide Analog
When compared to its closest commercially listed analog—the furan-3-carboxamide derivative (CAS 2034316-23-7)—the target benzofuran-2-carboxamide exhibits a markedly higher computed logP. The XLogP3 of the target compound is 2.1 [1], versus 0.4 for the furan-3-carboxamide comparator [2]. This 1.7 log-unit increase corresponds to an approximate 50‑fold greater calculated partition coefficient, placing the target compound in a lipophilicity range typically associated with improved passive membrane permeability but also elevated risk of CYP‑mediated metabolism and phospholipidosis.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide (CAS 2034316-23-7): XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +1.7 (≈50‑fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
This quantifiable lipophilicity difference allows a procurement team to decide whether the benzofuran-2-carboxamide derivative is the appropriate choice for targets requiring higher membrane penetration, avoiding the wasteful purchase of the less lipophilic analog when cell permeability is critical.
- [1] PubChem Compound Summary for CID 119106268, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] Kuujia.com Product Detail: Cas no 2034316-23-7, N-{3-(furan-3-yl)pyrazin-2-ylmethyl}furan-3-carboxamide. Accessed 2026-04-29. View Source
